1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly known as norfloxacin, is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. [] It is a broad-spectrum antibacterial agent, primarily effective against aerobic gram-negative bacteria. [] In scientific research, norfloxacin serves as a model compound for the development of novel fluoroquinolone derivatives with improved pharmacological properties and efficacy against resistant bacterial strains. [, , , , , , , ]
Synthesis Analysis
Reaction of 6,7-difluoro-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine: This method involves the nucleophilic substitution of the fluorine atom at the 7-position of the quinolone ring by piperazine. [, ]
Multi-step synthesis from substituted anilines: This approach involves a series of reactions starting from substituted anilines, including N-ethylation, reaction with ortho-formic esters and Meldrum's acid, and intramolecular cyclization. []
Modification of existing fluoroquinolones: This strategy involves the chemical modification of existing fluoroquinolones like ciprofloxacin, introducing various substituents at different positions of the quinolone ring system to modulate its activity and pharmacological properties. [, , , , , ]
Molecular Structure Analysis
N-acylation: The secondary amine group of the piperazine ring can be acylated with various acyl chlorides or anhydrides, leading to the formation of amide derivatives. [, ]
N-alkylation: The piperazine nitrogen can be further alkylated with alkyl halides or other alkylating agents, providing access to diversely substituted derivatives. [, , ]
Condensation reactions: The carboxylic acid group can participate in condensation reactions with amines, alcohols, or hydrazines, yielding amides, esters, or hydrazides, respectively. [, , ]
Metal complexation: The carboxylate and carbonyl oxygen atoms of norfloxacin can act as ligands, forming coordination complexes with various metal ions. [, , , , , ]
These reactions highlight the versatility of the norfloxacin scaffold and its potential for developing novel antibacterial agents with improved properties. [, , , , , , , , , , ]
Mechanism of Action
1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid primarily exerts its antibacterial activity by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. [, , ] These enzymes are crucial for bacterial DNA replication, transcription, and repair. [, , ] The mechanism involves:
Binding to the enzyme-DNA complex: Norfloxacin binds to the DNA gyrase-DNA or topoisomerase IV-DNA complex, stabilizing the complex and preventing the religation of DNA strands. [, , ]
Formation of a stable ternary complex: This ternary complex formation leads to the accumulation of double-stranded DNA breaks, ultimately inhibiting bacterial DNA replication and cell death. [, , ]
The specific interactions between norfloxacin and the bacterial topoisomerase enzymes are influenced by the molecule's structure, particularly the substituents at the 1, 6, and 7 positions of the quinolone ring. [, , , , , , , ]
Physical and Chemical Properties Analysis
Appearance: 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically appears as a pale yellow crystalline powder. []
Solubility: It is practically insoluble in water, sparingly soluble in ethanol, and slightly soluble in dimethylformamide. [, ]
Melting point: The melting point of norfloxacin is reported to be around 220-222 °C. []
pKa values: The molecule possesses two acidic protons, one from the carboxylic acid group (pKa ~ 6.2) and the other from the piperazine nitrogen (pKa ~ 8.5). []
UV-Vis absorption: Norfloxacin exhibits characteristic UV-Vis absorption maxima around 275-280 nm and 320-330 nm. [, , , ]
Applications
Model compound for novel antibiotic development: Norfloxacin serves as a lead compound for synthesizing new fluoroquinolone derivatives with improved antibacterial activity, pharmacokinetic properties, and efficacy against drug-resistant bacteria. [, , , , , , , ]
Investigating structure-activity relationships: Modifying the norfloxacin scaffold with various substituents provides valuable insights into the structure-activity relationships within the fluoroquinolone class of antibiotics. [, , , , , , , ]
Developing analytical methods: Studies have focused on developing and validating analytical techniques for the detection and quantification of norfloxacin and its metabolites in various matrices, including biological fluids, pharmaceutical formulations, and environmental samples. [, ]
Future Directions
Combatting antibiotic resistance: Developing novel norfloxacin derivatives with activity against multidrug-resistant bacteria is crucial for addressing the growing threat of antibiotic resistance. [, , , , , , , ]
Improving pharmacokinetic properties: Research efforts can focus on optimizing the pharmacokinetic profile of norfloxacin derivatives to achieve better oral bioavailability, longer half-lives, and improved tissue penetration. [, , , , ]
Exploring alternative mechanisms of action: Investigating norfloxacin derivatives with alternative mechanisms of action beyond topoisomerase inhibition could help circumvent existing resistance mechanisms and expand the therapeutic potential of this class of compounds. [, , ]
Developing novel drug delivery systems: Designing innovative drug delivery systems for norfloxacin and its derivatives could enhance their efficacy, reduce toxicity, and improve patient compliance. [, ]
Compound Description: AS1842856 is a potent, orally active, small-molecule inhibitor of the forkhead transcription factor forkhead box O1 (Foxo1) []. It effectively reduces glucose production by inhibiting the expression of gluconeogenic genes like glucose-6 phosphatase and phosphoenolpyruvate carboxykinase []. This compound significantly lowered fasting plasma glucose levels in diabetic db/db mice without affecting normal mice, making it a promising candidate for treating type 2 diabetes mellitus (T2DM) [].
Compound Description: This series represents novel quinolone derivatives designed with increased bulk at the C-7 position of the main 6-fluoroquinolone scaffold []. These derivatives exhibited promising in vitro antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, including methicillin-resistant strains [].
Compound Description: This compound serves as a key starting material in the synthesis of 1-ethyl-6-fluoro-4-oxo-7-(1-piperazinyl)-1,4-dihydroquinoline-3-carboxylic acid (Norfloxacin) [].
Compound Description: These compounds, specifically the 7-substituted derivatives (X = F, Cl, and 4-methylpiperazin-1-yl) are investigated for their reactivity with ketones to synthesize tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, a class of compounds with potential medicinal applications [].
References
[1] Yoshida M, et al. Discovery of Novel Forkhead Box O1 Inhibitors for Treating Type 2 Diabetes: Improvement of Fasting Glycemia in Diabetic db/db Mice. Diabetes. 2008 May;57(5):1290-8. [] Patel HM, et al. Design, Synthesis and Molecular Docking of 1-Cyclopropyl-6- Fluoro-4-Oxo-7-{4-[2-(4-Substituted-Phenyl)-2-(Substituted)-Ethyl] -1-Piperazinyl}-1,4-Dihydroquinoline-3-Carboxylic Acid as an Antimicrobial Agents. Pharmacophore. 2018;9(5):62-72.[3] Torii S, et al. A process for preparing the 1-ethyl-6-fluoro-4-oxo-7- (1-piperazinyl) -1,4-dihydroquinoline-3-carboxylic acid. ES Patent 2077914 A1, 1995.[4] Fun HK, et al. 1‐Ethyl‐6‐fluoro‐7‐(4‐formylpiperazin‐1‐yl)‐4‐oxo‐1,4‐dihydroquinoline‐3‐carboxylic acid. Acta Crystallographica Section E Structure Reports Online. 2006 May 1;62(6):o2235-6.[5] El-Taweel FMA, et al. Reactions of N-Aminoquinolones with Ketones: A New Approach to the Synthesis of Tricyclic 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acids. Journal of the Chinese Chemical Society. 2007 Aug 1;54(4):983-92.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.